molecular formula C13H14O3 B1654197 3-Butyl-4-hydroxy-2H-1-benzopyran-2-one CAS No. 21315-30-0

3-Butyl-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B1654197
CAS No.: 21315-30-0
M. Wt: 218.25
InChI Key: FLWPSVWWYHCQSL-UHFFFAOYSA-N
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Description

3-Butyl-4-hydroxy-2H-1-benzopyran-2-one is a coumarin derivative characterized by a benzopyran core substituted with a butyl group at position 3 and a hydroxyl group at position 2. The benzopyran scaffold is prevalent in natural products and pharmaceuticals, often contributing to biological activities such as antioxidant, anticoagulant, and anti-inflammatory effects.

Properties

CAS No.

21315-30-0

Molecular Formula

C13H14O3

Molecular Weight

218.25

IUPAC Name

3-butyl-4-hydroxychromen-2-one

InChI

InChI=1S/C13H14O3/c1-2-3-6-10-12(14)9-7-4-5-8-11(9)16-13(10)15/h4-5,7-8,14H,2-3,6H2,1H3

InChI Key

FLWPSVWWYHCQSL-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2OC1=O)O

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs synthesized from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) demonstrate how substituents influence melting points and solubility:

Compound Substituent Melting Point (°C) Yield (%) Key Features
14f 3-Ethoxypropyl 94 50 Ethoxy group enhances polarity
14g 3-Benzylmercaptopropyl 84–86 63 Aromatic thioether increases bulk
14d 3-(2-Hydroxyethylamino)propyl 171 81 Polar amino alcohol; high MP
14b 3-Butylaminopropyl Not reported ~71 Butyl chain adds lipophilicity

Insights :

  • Polar groups (e.g., ethoxy in 14f, hydroxyethylamino in 14d) correlate with higher melting points due to hydrogen bonding.
  • Bulky aromatic groups (e.g., benzylmercapto in 14g ) lower melting points, likely due to reduced crystal packing efficiency.

Structural Differences: Benzopyran vs. Pyran-2-one Cores

  • This compound : Features a fused benzene ring (benzopyran), increasing aromaticity and stability. This structure is common in bioactive coumarins like warfarin .
  • Pyran-2-one Analogs (e.g., 7a derivatives): Contain a non-aromatic pyran ring with a methyl group at position 4.

Comparison with Natural Benzopyran Derivatives

  • Liquiritigenin : A flavanone (7-hydroxy-4'-hydroxy-2H-1-benzopyran-4-one) with antioxidant properties. Unlike the target compound, it has hydroxyl groups at positions 7 and 4', increasing water solubility and hydrogen-bonding capacity.
  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one : Features amino and diphenylamino groups, enabling π-π interactions and charge transfer. This contrasts with the alkyl and hydroxy substituents in the target compound.

Implications for Bioactivity

  • Lipophilicity: The butyl group may enhance blood-brain barrier penetration compared to polar analogs like 14d or natural flavanones .
  • Hydrogen Bonding : The 4-hydroxy group (common across analogs) could mediate interactions with biological targets, such as enzymes or receptors .

Data Tables

Table 1: Elemental Analysis of Selected Analogs

Compound Formula C (%) H (%) N (%)
14b C23H23NO4·H2O 69.86 6.52 3.58
14d C21H23NO5 Not reported Not reported Not reported

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